molecular formula C16H12INO3 B4075054 3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4075054
M. Wt: 393.17 g/mol
InChI Key: ROHVCHJIMUFWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been subject to extensive scientific research due to its potential medical applications. This compound is commonly referred to as HII-5 and is known to have diverse biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties.

Scientific Research Applications

Synthesis Methods

  • Three-Component Synthesis : A method for synthesizing 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, involving a mixture of N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid, has been developed. This process yields excellent results under mild conditions (Adib et al., 2010).

Biological Activities

  • Antioxidant Activity : New 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones have been synthesized and demonstrated moderate to good antioxidant activities. These activities are comparable to ascorbic acid, indicating potential applications in pharmacology (Gupta et al., 2012).

  • Antimicrobial Activity : Certain derivatives of 1,3-dihydro-3-hydroxy-3-(2-hydroxyimino-2-(substituted phenyl)ethyl)-2H-indol-2-ones exhibit significant antimicrobial activity against a range of microorganisms. This suggests potential use in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).

  • Anti-HIV-1 Activity : A study on 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogs shows promising results against HIV-1. Specific compounds demonstrated potency against the HIV-1 RT enzyme and the virus itself in low micromolar to nanomolar concentrations (Chander et al., 2018).

Structural and Chemical Studies

  • Molecular Structure Analysis : The crystal and molecular structure of similar compounds, such as 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, has been determined, providing insights into the structural characteristics of these compounds (Shefter & Wolf, 1965).

  • has shown significant developments in understanding the behavior of such compounds in water. This knowledge can be applied to similar compounds like 3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one (Nemykin et al., 2009).

properties

IUPAC Name

3-hydroxy-5-iodo-3-phenacyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVCHJIMUFWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)I)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-5-iodo-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.